5-methylindolizine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylindolizine-2-carboxylic Acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their significant biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylindolizine-2-carboxylic Acid can be achieved through several methods. One common approach involves the cyclocondensation of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine (Et3N), leading to the formation of indolizines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methylindolizine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methylindolizine-2-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylindolizine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic Acid: Similar in structure but lacks the methyl group at the 5-position.
5-Methoxyindole-2-carboxylic Acid: Contains a methoxy group instead of a methyl group at the 5-position.
Uniqueness
5-Methylindolizine-2-carboxylic Acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-methylindolizine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO2/c1-7-3-2-4-9-5-8(10(12)13)6-11(7)9/h2-6H,1H3,(H,12,13) |
InChI Key |
AHUYXTDEDWOGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CC(=CN12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.